molecular formula C10H14O2 B156537 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester CAS No. 10138-32-6

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester

Cat. No.: B156537
CAS No.: 10138-32-6
M. Wt: 166.22 g/mol
InChI Key: FCCGTJAGEHZPBF-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly solublesoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization and Catalysis

  • Application in Polymerization : Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester is used in metal-catalyzed addition polymerization processes. It reacts with palladium complexes to form functionalized polymers, as evidenced by studies on its insertion into palladium-methyl bonds (Kang & Sen, 2004).
  • Catalyst in Polymerization : The compound serves as a monomer in Pd(II)-catalyzed homo- and copolymerizations, leading to cycloaliphatic polyolefins with functional groups (Mathew et al., 1996).

Chemical Synthesis and Properties

  • Synthesis of Esters : It is used in the synthesis of acetylenic esters, which have been studied for their corrosion-protective properties against acid corrosion of steel (Mamedov, 2004).
  • Investigation in Lubricating Oils : The esters derived from this compound have been synthesized and investigated for use as lubricating oils, with research focusing on their physicochemical and performance characteristics (Mamed’yarov & Gurbanov, 2008).

Nanotechnology and Material Science

  • Magnetic Nanoparticle Stabilization : In the field of nanotechnology, it's used for stabilizing magnetic nanoparticles. Diblock copolymers containing this compound have been synthesized for the stabilization of magnetic nanocomposites, which are relevant in molecular nanoscience (Belfield & Zhang, 2006).
  • Formation of Superparamagnetic Nanocomposites : The compound's derivatives are utilized in the formation of superparamagnetic nanocomposites, particularly in the stabilization of iron oxide nanoparticles, showcasing its importance in advanced material science (Biswas et al., 2009).

Properties

IUPAC Name

ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-12-10(11)9-6-7-3-4-8(9)5-7/h3-4,7-9H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCGTJAGEHZPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884451
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid/Floral aroma with earthy fermented undertones
Record name (\u00b1)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2273/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

very slightly soluble, Soluble (in ethanol)
Record name (\u00b1)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2273/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.007-1.047 (20 °)
Record name (\u00b1)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2273/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10138-32-6
Record name Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10138-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-norbornene-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2, ETHYL ESTER
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2, ETHYL ESTER
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(2-methoxyethoxy)ethyl 5-norbornene-2-carboxylate in the copolymer and how does it impact the photoresist performance?

A1: The research investigates the incorporation of 2-(2-methoxyethoxy)ethyl 5-norbornene-2-carboxylate into a copolymer designed for ArF excimer laser lithography. This specific monomer introduces hydrophilic 2-(2-methoxyethoxy)ethyl ester groups into the copolymer's side chains []. These hydrophilic groups serve to enhance the adhesion of the photoresist material to silicon substrates, a crucial factor for high-resolution patterning in lithographic processes. The researchers observed a positive correlation: as the mole fraction of 2-(2-methoxyethoxy)ethyl 5-norbornene-2-carboxylate increased in the copolymer, the adhesion to the silicon substrate improved []. This improvement in adhesion was achieved without inducing cross-linking within the photoresist material, which is vital for maintaining the desired solubility and processing characteristics.

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